molecular formula C11H12BrNO B14053071 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B14053071
M. Wt: 254.12 g/mol
InChI Key: SWVNTIZQDLXAGP-UHFFFAOYSA-N
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Description

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom attached to the isoquinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the bromination of a precursor isoquinoline compound followed by further functionalization. A common synthetic route might include:

    Functionalization: The addition of an ethanone group to the brominated isoquinoline through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can remove the bromine atom or reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized isoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(5-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one: Contains a fluorine atom in place of bromine.

    1-(5-Iodo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one: Features an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one can influence its reactivity and interactions compared to its halogenated counterparts

Properties

IUPAC Name

1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVNTIZQDLXAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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